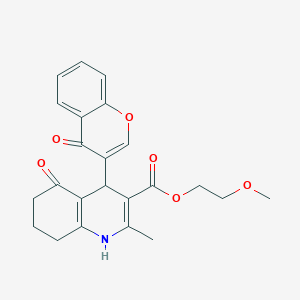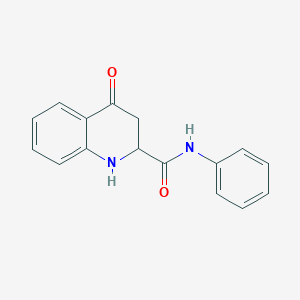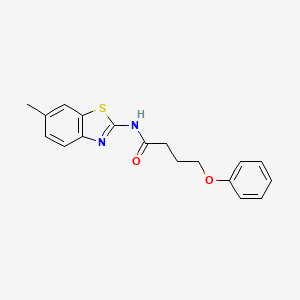![molecular formula C23H20N2O5 B4952369 2-[(2,2-diphenylacetyl)amino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B4952369.png)
2-[(2,2-diphenylacetyl)amino]-3-(4-nitrophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,2-diphenylacetyl)amino]-3-(4-nitrophenyl)propanoic acid is an organic compound with a complex structure that includes aromatic rings, an amide group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-diphenylacetyl)amino]-3-(4-nitrophenyl)propanoic acid typically involves multiple steps. One common method starts with the acylation of 2,2-diphenylacetic acid to form the corresponding acyl chloride. This intermediate is then reacted with 4-nitroaniline to form the amide bond. The final step involves the addition of a propanoic acid moiety to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,2-diphenylacetyl)amino]-3-(4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The aromatic rings can undergo electrophilic substitution reactions.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield various substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
2-[(2,2-diphenylacetyl)amino]-3-(4-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(2,2-diphenylacetyl)amino]-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2,2-diphenylacetyl)amino]-3-(1H-indol-3-yl)propanoic acid: Similar structure but with an indole group instead of a nitrophenyl group.
2-[(2,2-diphenylacetyl)amino]-3-(4-methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
2-[(2,2-diphenylacetyl)amino]-3-(4-nitrophenyl)propanoic acid is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
2-[(2,2-diphenylacetyl)amino]-3-(4-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c26-22(21(17-7-3-1-4-8-17)18-9-5-2-6-10-18)24-20(23(27)28)15-16-11-13-19(14-12-16)25(29)30/h1-14,20-21H,15H2,(H,24,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKZYGHNDSCERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B4952295.png)

![[3-[(Z)-[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 3-nitrobenzoate](/img/structure/B4952303.png)
![N-(4-methylphenyl)-2-(2-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide](/img/structure/B4952304.png)
![N-(2,6-difluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4952318.png)

![methyl 4-[(4-{5-[(3-methylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinyl)methyl]benzoate](/img/structure/B4952326.png)

![4-[5-[(3-Methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-yl]morpholine](/img/structure/B4952348.png)



![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B4952390.png)
